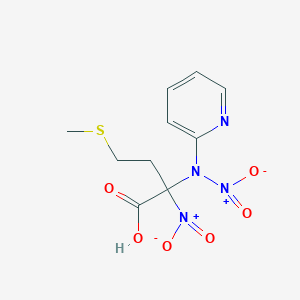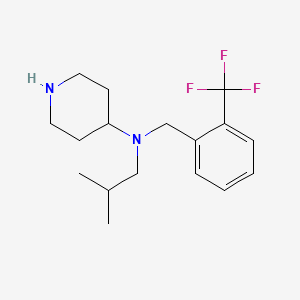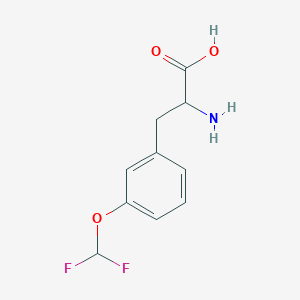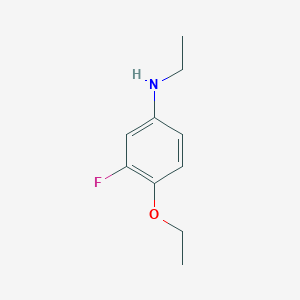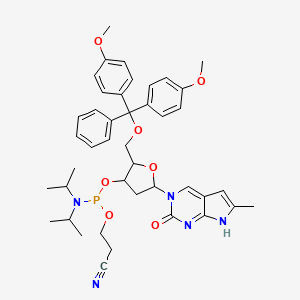![molecular formula C24H40BF4O2P B12074692 [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate CAS No. 1268824-70-9](/img/structure/B12074692.png)
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C24H40BF4O2P. It is known for its use as a ligand in various catalytic reactions, particularly in palladium-catalyzed processes. This compound is often utilized in research and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate typically involves the reaction of 2,6-diisopropoxyphenylphosphine with dicyclohexylphosphine in the presence of a suitable base, followed by the addition of tetrafluoroboric acid. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in palladium-catalyzed amination reactions and exo-mode cyclization of allenes.
Biology: The compound’s reactivity and stability make it useful in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of [2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used ligand in catalytic reactions.
Tricyclohexylphosphine: Known for its steric bulk and electron-donating properties.
2,6-Dimethoxyphenylphosphine: Similar in structure but with methoxy groups instead of isopropoxy groups.
Uniqueness
[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate is unique due to its combination of steric and electronic properties, which enhance its performance as a ligand in catalytic reactions. Its isopropoxy groups provide steric hindrance, while the dicyclohexylphosphonium moiety offers strong electron-donating capabilities, making it highly effective in facilitating various chemical transformations .
Eigenschaften
CAS-Nummer |
1268824-70-9 |
|---|---|
Molekularformel |
C24H40BF4O2P |
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
dicyclohexyl-[2,6-di(propan-2-yloxy)phenyl]phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C24H39O2P.BF4/c1-18(2)25-22-16-11-17-23(26-19(3)4)24(22)27(20-12-7-5-8-13-20)21-14-9-6-10-15-21;2-1(3,4)5/h11,16-21H,5-10,12-15H2,1-4H3;/q;-1/p+1 |
InChI-Schlüssel |
FJLDNXSVFSZTOI-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)OC1=C(C(=CC=C1)OC(C)C)[PH+](C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



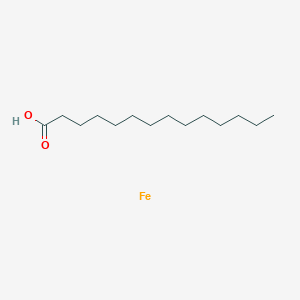
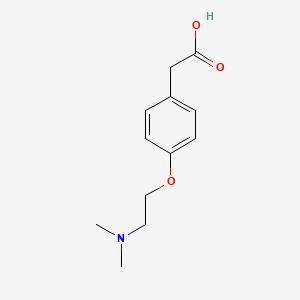
![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)



